(6-(Piperidin-1-yl)pyridin-3-yl)magnesium bromide
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Overview
Description
6-piperidin-1-ylpyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-piperidin-1-ylpyridin-3-ylmagnesium bromide typically involves the reaction of 6-bromo-3-pyridylpiperidine with magnesium in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
6-piperidin-1-ylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as alkyl halides and aryl halides.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran is often used as the solvent due to its ability to stabilize the Grignard reagent.
Major Products Formed
The major products formed from reactions involving 6-piperidin-1-ylpyridin-3-ylmagnesium bromide include alcohols, ketones, and various substituted aromatic compounds. The specific products depend on the nature of the electrophile used in the reaction.
Scientific Research Applications
6-piperidin-1-ylpyridin-3-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Pharmaceutical Research: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of novel materials with unique properties.
Biological Research: It is used to modify biomolecules and study their functions.
Mechanism of Action
The mechanism of action of 6-piperidin-1-ylpyridin-3-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxypyridin-3-ylmagnesium bromide
- Pyridin-3-ylmagnesium bromide
- 4-(1-piperidinylmethyl)phenylmagnesium bromide
Uniqueness
6-piperidin-1-ylpyridin-3-ylmagnesium bromide is unique due to the presence of both a piperidine and a pyridine ring in its structure. This dual functionality allows it to participate in a wider range of reactions compared to simpler Grignard reagents. The presence of the piperidine ring can also influence the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
magnesium;6-piperidin-1-yl-3H-pyridin-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.BrH.Mg/c1-4-8-12(9-5-1)10-6-2-3-7-11-10;;/h2,6-7H,1,4-5,8-9H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWBLFHSWIUCCX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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